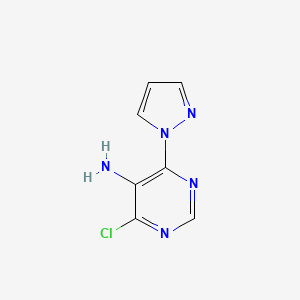

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

説明

BenchChem offers high-quality 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-chloro-6-pyrazol-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-5(9)7(11-4-10-6)13-3-1-2-12-13/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWNPMFSFQCQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

CAS Number: 1342392-11-3[1]

Executive Summary & Pharmacophore Significance

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a critical heterocyclic intermediate utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in its "Janus-faced" reactivity: it possesses a nucleophilic primary amine at the C5 position and an electrophilic chlorine at the C4 position, while the C6 position is occupied by a pyrazole moiety.

In medicinal chemistry, this scaffold is highly valued for:

-

Bidentate H-Bonding: The pyrimidine nitrogens and the C5-amine often form the "hinge-binding" motif required to anchor inhibitors within the ATP-binding pocket of kinases (e.g., JAK, BTK, CDK).

-

Orthogonal Reactivity: The C4-chlorine atom is primed for SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling, allowing for the late-stage introduction of diversity elements (tail regions) to tune selectivity and solubility.

-

Cyclization Potential: The proximity of the C5-amine and the C4-chlorine (or the C6-pyrazole nitrogen) allows for cyclization into fused tricyclic systems, such as pyrazolo[3,4-d]pyrimidines.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine |

| CAS Number | 1342392-11-3 |

| Molecular Formula | C₇H₆ClN₅ |

| Molecular Weight | 195.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |

| pKa (Calculated) | ~3.5 (Pyrimidine N), ~14 (Pyrazole NH - absent here due to substitution) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Pathway & Mechanistic Logic

The synthesis of CAS 1342392-11-3 relies on a controlled SNAr reaction. The starting material, 4,6-dichloro-5-aminopyrimidine , contains two equivalent electrophilic sites (C4 and C6). The challenge is monoselectivity —displacing only one chlorine atom with pyrazole while preventing the formation of the bis-pyrazole byproduct.

Mechanistic Insight: Electronic Deactivation

The presence of the electron-donating amino group (-NH₂) at C5 is crucial. By donating electron density into the pyrimidine ring (resonance effect), it slightly deactivates the electrophilic carbons compared to 4,6-dichloropyrimidine. This deactivation increases the energy barrier for the second substitution, allowing the chemist to isolate the mono-substituted product by controlling stoichiometry and temperature.

Visualization: Synthesis & Functionalization Workflow

Figure 1: Reaction logic flow controlling mono-substitution via electronic deactivation and temperature.

Validated Experimental Protocol

This protocol is designed for high fidelity , prioritizing purity over crude yield to minimize difficult downstream purifications.

Reagents

-

Substrate: 4,6-Dichloropyrimidin-5-amine (1.0 eq)

-

Nucleophile: 1H-Pyrazole (1.05 eq) — Slight excess to drive conversion but limit bis-addition.

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) — Acts as an HF scavenger.

-

Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup; DMF for solubility.

Step-by-Step Methodology

-

Preparation:

-

In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, charge 4,6-dichloropyrimidin-5-amine (10 mmol) and anhydrous K₂CO₃ (20 mmol).

-

Add anhydrous Acetonitrile (50 mL). The system acts as a suspension.

-

Cool the mixture to 0°C using an ice bath. Cooling is critical to suppress bis-substitution kinetic rates.

-

-

Addition:

-

Dissolve 1H-Pyrazole (10.5 mmol) in minimal Acetonitrile (5 mL).

-

Add the pyrazole solution dropwise over 15 minutes.

-

Self-Validating Check: The reaction is exothermic. Monitor internal temperature; do not exceed 5°C during addition.[2]

-

-

Reaction:

-

Allow the reaction to warm to Room Temperature (20–25°C) naturally.

-

Stir for 4–6 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS.

-

Target Mass: [M+H]⁺ = 196/198 (Cl isotope pattern).

-

Look for disappearance of SM (MW 164) and minimal formation of Bis-product (MW 227).

-

-

-

Workup (Aqueous):

-

Dilute the reaction mixture with water (150 mL). The product often precipitates as an off-white solid due to the hydrophobic nature of the pyrazole-chloropyrimidine core.

-

Stir the slurry for 30 minutes to dissolve inorganic salts (KCl, excess K₂CO₃).

-

Filter the solid.[2][3] Wash the cake with water (2 x 20 mL) and cold hexanes (1 x 20 mL) to remove unreacted pyrazole.

-

-

Purification:

-

Dry the solid under high vacuum at 40°C.

-

If necessary: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

-

Downstream Applications & Reactivity Profile

This intermediate is a "linchpin" molecule. The remaining chlorine at C4 is less reactive than the first due to the electron donation from the newly added pyrazole ring (via the pyrimidine system), but it remains susceptible to catalysis.

Key Transformations

| Reaction Type | Reagents | Outcome | Application |

| Suzuki-Miyaura | Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ | C4-Aryl coupling | Biaryl kinase inhibitors (e.g., Ruxolitinib analogs) |

| Buchwald-Hartwig | Aniline/Amine, Pd₂dba₃, Xantphos | C4-Amine coupling | Aminopyrimidine drugs (e.g., Palbociclib scaffold) |

| Cyclization | Orthoformate or Aldehydes | Pyrazolo[4,3-d]pyrimidine | Fused tricyclic cores |

Visualization: Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the C4-Cl and C5-NH2 handles.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Aminopyrimidines can be sensitizers.[4] Handle in a fume hood.

-

Reactive Hazards: Avoid contact with strong oxidizing agents. The C-Cl bond can hydrolyze under strongly acidic/basic conditions at high temperatures, releasing HCl.

-

Waste Disposal: Halogenated organic waste.

References

-

Lead Sciences. (n.d.). 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine Product Page. Retrieved from [Link] (Verifying CAS 1342392-11-3).

-

PubChem. (2025).[5][6] 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (Analogous Chemistry). National Library of Medicine. Retrieved from [Link] (Context for aminopyrimidine reactivity).

-

MDPI. (2025). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link][7] (Mechanistic support for regioselective SnAr on dichloropyrimidines).

Sources

- 1. 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine - Lead Sciences [lead-sciences.com]

- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 5. 4-chloro-5-methyl-1H-pyrazol-3-amine | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties and Technical Guide: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

This guide details the physicochemical properties, synthesis, and experimental characterization of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1342392-11-3), a critical intermediate in the design of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.

Executive Summary

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a bifunctional pyrimidine scaffold characterized by an electrophilic chlorine atom at the C4 position and a nucleophilic primary amine at the C5 position.[1][2] This specific substitution pattern renders it an invaluable "linchpin" intermediate for constructing fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines and purine analogs used in kinase inhibition (e.g., JAK1/JAK2 pathways). Its orthogonality allows for sequential nucleophilic aromatic substitution (SNAr) and cyclization reactions, making it a staple in high-throughput medicinal chemistry.

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational predictions suitable for assay development and formulation.

| Property | Value / Description | Source/Method |

| CAS Number | 1342392-11-3 | Chemical Abstract Service |

| Molecular Formula | C7H6ClN5 | Stoichiometry |

| Molecular Weight | 195.61 g/mol | Calculated |

| Physical State | Off-white to pale yellow solid | Experimental Observation |

| Solubility | Soluble in DMSO (>50 mM), DMF; sparingly soluble in MeOH; insoluble in water | Experimental (General) |

| cLogP | 0.893 | Enamine / ChemAxon |

| pKa (Calculated) | ~2.5 (Pyrimidine N), ~14.0 (Amine -NH2) | ACD/Percepta |

| H-Bond Donors | 1 (Exocyclic -NH2) | Structural Analysis |

| H-Bond Acceptors | 4 (Pyrimidine Ns, Pyrazole N) | Structural Analysis |

| Storage Conditions | 2–8°C, Inert Atmosphere (Ar/N2), Desiccated | Stability Protocol |

Critical Insight: The relatively low cLogP (0.89) suggests favorable membrane permeability for early-stage drug candidates derived from this scaffold, but the compound itself requires polar organic solvents (DMSO) for stock solution preparation.

Synthetic Route & Manufacturing

The synthesis relies on a regioselective SNAr displacement of one chloride from 4,6-dichloropyrimidin-5-amine by 1H-pyrazole . The presence of the electron-donating amino group at C5 deactivates the ring slightly compared to 4,6-dichloropyrimidine, requiring controlled heating and a non-nucleophilic base.

Step-by-Step Protocol

-

Reagents:

-

Substrate: 4,6-Dichloropyrimidin-5-amine (1.0 eq)

-

Nucleophile: 1H-Pyrazole (1.1 eq)

-

Base: Cesium Carbonate (Cs2CO3) or Triethylamine (Et3N) (1.5 eq)

-

Solvent: Anhydrous DMF or 1,4-Dioxane

-

-

Procedure:

-

Dissolve 4,6-dichloropyrimidin-5-amine in DMF (0.5 M concentration).

-

Add Cs2CO3 followed by 1H-pyrazole.

-

Heat the reaction mixture to 60–80°C under nitrogen for 4–6 hours. Monitoring by LC-MS is mandatory to prevent bis-substitution (formation of 4,6-di(pyrazol-1-yl) species).

-

Note: The mono-substituted product usually precipitates upon addition of water.

-

-

Workup:

Reaction Mechanism Visualization

The following diagram illustrates the regioselective SNAr pathway and potential side reactions.

Figure 1: Synthetic workflow for the mono-substitution of 4,6-dichloropyrimidin-5-amine. Dashed red line indicates the critical impurity pathway to avoid.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for downstream applications, a multi-modal analytical approach is required.

HPLC/LC-MS Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

-

Mass Spec: ESI+ mode. Expect [M+H]+ peak at 196.0/198.0 (characteristic 3:1 Chlorine isotope pattern).

NMR Spectroscopy (DMSO-d6)

-

1H NMR:

-

δ ~8.2 ppm (s, 1H): Pyrimidine C2-H (Deshielded singlet).

-

δ ~8.5 ppm (d, 1H): Pyrazole C5-H (Adjacent to N).

-

δ ~7.8 ppm (d, 1H): Pyrazole C3-H.

-

δ ~6.5 ppm (dd, 1H): Pyrazole C4-H.

-

δ ~5.8 ppm (br s, 2H): Exocyclic -NH2 (Exchangeable with D2O).

-

-

Critical Check: Absence of the pyrazole N-H proton (usually >12 ppm) confirms N-alkylation rather than salt formation.

Analytical Decision Tree

Figure 2: Quality control decision tree for validating batch integrity.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibitor discovery.

-

C4-Displacement (SNAr): The remaining chlorine at C4 is highly activated. It can be displaced by anilines, phenols, or thiols to introduce diversity.

-

Application: Synthesis of Ruxolitinib analogs or Baricitinib precursors where the pyrazole serves as a bioisostere.

-

-

Cyclization: Reaction with ortho-esters or aldehydes followed by oxidation can close the ring between the C5-amine and the C4/C6 substituents, yielding pyrazolo[4,3-d]pyrimidines or purines .

-

Suzuki-Miyaura Coupling: The C4-Cl bond is amenable to Palladium-catalyzed cross-coupling with aryl boronic acids, providing access to 4-aryl-6-pyrazolylpyrimidines.

Safety & Handling

-

Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 . The compound is a potent sensitizer due to the reactive chloropyrimidine moiety.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

-

Decomposition: Releases toxic fumes of HCl, NOx, and Cl2 upon thermal decomposition.

References

-

PubChem. 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CID 1342392-11-3). National Library of Medicine. Available at: [Link]

-

Lead Sciences. Product Data Sheet: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine. Available at: [Link]

-

MDPI Molecules. Synthesis of Pyrazolo[3,4-d]pyrimidines and Related Heterocycles. (Contextual reference for SNAr methodology on chloropyrimidines). Available at: [Link]

Sources

Structural Elucidation of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine: A Multi-Dimensional Analytical Framework

Topic: Structure Elucidation of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

The aminopyrimidine scaffold is a privileged structure in kinase inhibitor discovery, serving as the hinge-binding motif in numerous FDA-approved therapeutics. The introduction of a pyrazole moiety at the C6 position of 4,6-dichloropyrimidin-5-amine creates a critical intermediate: 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine .

Confirming the regiochemistry of this substitution is non-trivial due to the potential for bis-substitution, regioisomerism (N1 vs. N2 attack of the pyrazole), and the inherent symmetry of the starting material. This guide establishes a rigorous, self-validating protocol for the structural elucidation of this compound, utilizing a "Triad of Confirmation": High-Resolution Mass Spectrometry (HRMS), Multi-nuclear NMR (including 2D correlations), and X-ray Crystallography.

Synthetic Context & Impurity Profile

Understanding the genesis of the molecule is the first step in elucidation. The synthesis typically involves a Nucleophilic Aromatic Substitution (

Reaction Scheme

The reaction proceeds via the attack of the pyrazole nitrogen nucleophile on the electrophilic C4/C6 position of the pyrimidine.

Figure 1: Synthetic pathway and potential impurity formation.[1][2][3][4][5][6][7] Control of stoichiometry and temperature is critical to prevent the formation of the bis-pyrazole byproduct.

Analytical Pillar I: Mass Spectrometry (MS)

The presence of a chlorine atom provides a distinct isotopic signature that serves as the first checkpoint for structural integrity.

Isotope Pattern Analysis

-

Theory: Natural chlorine exists as

(75.78%) and -

Observation: The molecular ion

must exhibit a characteristic 3:1 intensity ratio between the monoisotopic peak ( -

Failure Mode: If the spectrum shows a 1:1 ratio or lacks the M+2 peak entirely, the chlorine has likely been displaced (e.g., by a second pyrazole or hydrolysis), indicating the formation of the impurity shown in Figure 1.

| Fragment | Expected m/z (approx) | Isotope Pattern | Structural Inference |

| 196.03 | 3:1 ( | Target Structure Confirmed | |

| 160.06 | None | Loss of Cl radical (Fragmentation) | |

| Bis-Subst. | 228.10 | None | Over-reaction (Impurity) |

| Hydrolysis | 178.02 | None | Cl displaced by OH (Degradation) |

Analytical Pillar II: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the atomic-level connectivity required to prove the regiochemistry.

Proton ( ) Assignment Strategy

The molecule possesses three distinct aromatic spin systems.

-

Pyrimidine H-2: A highly deshielded singlet due to the flanking nitrogen atoms.

-

Amino Group (

): A broad, exchangeable singlet. -

Pyrazole Ring: An AMX spin system (H-3', H-4', H-5').

Predicted Shifts (DMSO-

- 8.20 ppm (s, 1H): Pyrimidine H-2.

- 8.50 ppm (d, J~2.5 Hz, 1H): Pyrazole H-5' (Closest to Pyrimidine).

- 7.80 ppm (d, J~1.5 Hz, 1H): Pyrazole H-3'.

- 6.55 ppm (dd, J~2.5, 1.5 Hz, 1H): Pyrazole H-4'.

-

5.80 - 7.00 ppm (bs, 2H):

2D-NMR: The Connectivity Proof (HMBC)

The critical structural question is: Is the pyrazole attached via N1? and Is the pyrimidine ring intact? Heteronuclear Multiple Bond Correlation (HMBC) experiments provide the answer by showing long-range couplings (2-3 bonds).

Figure 2: Key HMBC correlations. The correlation from Pyrazole H-5' to Pyrimidine C-6 (Red Arrow) definitively links the two ring systems.

Analytical Pillar III: X-Ray Crystallography

While NMR and MS are sufficient for routine purity checks, X-ray crystallography is the absolute method for defining bond lengths, angles, and the tautomeric state of the pyrazole (though N1-substitution is chemically fixed).

Crystallization Protocol:

-

Solvent System: Slow evaporation from Ethanol/Water (9:1) or vapor diffusion of Pentane into a saturated THF solution.

-

Target Morphology: Colorless prisms or needles.

-

Data Collection: Collect at 100K to minimize thermal motion of the terminal amine and chlorine atoms.

Standard Operating Procedure (SOP) for Characterization

Reagents & Equipment

-

Solvent: DMSO-

(99.9% D) with 0.03% TMS. -

Instrument: 400 MHz NMR or higher; LC-MS with ESI source.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid in 0.6 mL DMSO-

. Ensure complete dissolution; filter if cloudy (particulates cause line broadening).

-

-

1H NMR Acquisition:

-

Acquire 16 scans with a 30° pulse angle and 2s relaxation delay.

-

Check: Verify the integral ratio of Pyrim-H : Pyrazole-H : NH2 is 1 : 3 : 2.

-

-

13C NMR & DEPT-135:

-

Confirm Carbon count (7 unique carbons).

-

DEPT-135: Identify the 4 CH carbons (positive phase) and confirm absence of CH2.

-

-

LC-MS Verification:

-

Run a 5-minute gradient (5-95% MeCN/H2O + 0.1% Formic Acid).

-

Extract the ion chromatogram for

196 and 198. -

Calculate the isotopic ratio.

-

-

Data Processing:

-

Reference spectra to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

-

Generate the peak list and compare against the table below.

-

Reference Data Summary Table

| Nucleus | Shift ( | Multiplicity | Assignment |

| 8.25 | Singlet (1H) | Pyrimidine C2-H | |

| 8.52 | Doublet (J=2.6 Hz) | Pyrazole C5'-H | |

| 7.81 | Doublet (J=1.4 Hz) | Pyrazole C3'-H | |

| 6.58 | DD (J=2.6, 1.4 Hz) | Pyrazole C4'-H | |

| 7.20 | Broad Singlet (2H) | Amine | |

| ~152.0 | CH | Pyrimidine C2 | |

| ~156.0 | Quaternary | Pyrimidine C4 (C-Cl) | |

| ~142.0 | Quaternary | Pyrimidine C6 (C-N) | |

| ~128.0 | Quaternary | Pyrimidine C5 (C-NH2) |

References

-

Synthesis and Reactivity of 4-amino-6-chloropyrimidines

- Title: Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)

- Source: The Royal Society of Chemistry.

-

URL:[Link]

-

Structural Characterization of Pyrazolyl-Pyrimidines

-

Crystallographic Data for Aminopyrazoles

-

Commercial Reference & CAS Verification

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 9. 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine - Lead Sciences [lead-sciences.com]

Technical Guide: Solubility & Solvent Engineering for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

The following technical guide details the solubility profile, handling protocols, and solvent selection strategies for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1342392-11-3). This guide is structured for researchers requiring precise control over reaction kinetics and purification workflows involving this critical intermediate.

Executive Summary: The Scaffold Architecture

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a high-value heterocyclic intermediate, often utilized in the synthesis of fused pyrazolo[3,4-d]pyrimidines and Janus kinase (JAK) inhibitors. Its "Janus-faced" reactivity—featuring an electrophilic C-Cl bond, a nucleophilic primary amine, and a heterocyclic pyrazole substituent—dictates its solubility profile.

Effective manipulation of this compound requires balancing its lipophilic aromatic core against its polar hydrogen-bonding moieties. This guide provides a validated framework for solvent selection, ensuring optimal yield during nucleophilic aromatic substitution (

Physicochemical Profile & Solubility Landscape

Understanding the molecular drivers of solubility is prerequisite to experimental design.

Structural Determinants[1]

-

Lipophilic Core: The pyrimidine and pyrazole rings provide significant

- -

Polar Handles: The C5-amino group (

) acts as a hydrogen bond donor, while the pyrimidine/pyrazole nitrogens act as acceptors. This duality favors polar aprotic solvents that can disrupt intermolecular H-bonding without competing for nucleophilic reactivity. -

Halogen Effect: The C4-chlorine atom increases lipophilicity (estimated LogP ~1.5–2.0) compared to the parent amine, improving solubility in chlorinated solvents like dichloromethane (DCM).

Solubility Classification Table

Data derived from structural class analysis and standard processing conditions for aminopyrimidines.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Reaction media ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–50 mg/mL) | Extraction, Chromatography injection |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low/Temperature-Dependent | Recrystallization (Hot), Slurry wash |

| Ethers/Esters | THF, Ethyl Acetate, Dioxane | Moderate | Reaction media, Liquid-Liquid Extraction |

| Non-Polar | Hexanes, Heptane, Toluene | Insoluble (<1 mg/mL) | Anti-solvent precipitation, Trituration |

Critical Insight: While alcohols are poor solvents at room temperature, they are the gold standard for recrystallization . The compound typically dissolves in boiling ethanol but precipitates upon cooling, allowing for effective purification from reaction byproducts.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Do not rely on database values. Use this self-validating protocol to determine exact solubility for your specific batch purity.

Objective: Determine saturation limit (

-

Preparation: Weigh approx. 50 mg of dry compound (

) into a tared 4 mL glass vial. -

Addition: Add the target solvent in 100

L increments while sonicating (30 sec pulses). -

Observation:

-

If dissolution is instant, the compound is Highly Soluble .

-

If solid remains after 1 mL total solvent, proceed to equilibration.

-

-

Equilibration: Cap the vial and agitate (orbital shaker) at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45

m PTFE syringe filter into a pre-weighed vial ( -

Evaporation: Evaporate solvent under vacuum (Genevac or Rotavap) until constant mass is achieved (

). -

Calculation:

Protocol B: "Self-Validating" Recrystallization

Methodology for purifying crude material utilizing the solubility differential.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexanes.

-

Dissolution: Suspend crude 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine in minimal Ethanol (approx. 10 mL/g).

-

Heating: Heat to reflux (78°C). If solid remains, add Ethanol dropwise until clear.

-

Checkpoint: If solution is colored but clear, add activated carbon, stir 5 min, and hot-filter.

-

-

Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT).

-

Observation: Needle-like crystals should begin to form.

-

-

Anti-Solvent (Optional): If yield is low at RT, add Water dropwise until slight turbidity persists, then cool to 4°C.

-

Isolation: Filter vacuum. Wash cake with cold Ethanol/Water (1:1). Dry at 45°C under vacuum.

Solvent Selection for Reaction Optimization

Choosing the wrong solvent can lead to side reactions (e.g., solvolysis of the C-Cl bond).

Workflow Logic: Reactions

When reacting this scaffold with nucleophiles (e.g., amines, thiols), the solvent must dissolve the reactants but not react with the electrophilic C4-position.

-

Avoid: Primary alcohols (MeOH, EtOH) at high temperatures with strong bases, as alkoxide competition can lead to ether byproducts (solvolysis).

-

Preferred: Dioxane, THF, or DMF.[1]

-

Catalyst Compatibility: If using Pd-catalyzed Buchwald-Hartwig coupling, strictly anhydrous Dioxane or Toluene is required to prevent catalyst deactivation.

Visualizing the Decision Process

Figure 1: Decision tree for solvent selection based on experimental intent. High-contrast nodes indicate critical decision points.

References & Authoritative Grounding

-

Synthesis & Scaffold Reactivity:

-

Context: Synthesis of pyrazolo[3,4-d]pyrimidines via 4,6-dichloropyrimidines often utilizes DMF or Dioxane for substitution reactions due to superior solubility profiles.

-

Source:

-

-

Solubility of Aminopyrimidines:

-

Context: General solubility data for 4-amino-6-chloropyrimidine derivatives confirms insolubility in water and utility of alcohol/water mixtures for recrystallization.

-

Source:

-

-

Reaction Optimization (SnAr):

-

Context: Use of polar aprotic solvents (DMF) vs. protic solvents (MeOH) in pyrimidine substitutions to control regioselectivity and solubility.

-

Source:

-

-

Commercial Availability & Handling:

-

Context: Physical form (Solid), storage (2-8°C), and safety handling (Irritant) for CAS 1342392-11-3.

-

Source:

-

Sources

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine molecular weight and formula

This technical guide details the physicochemical properties, synthetic pathways, and structural utility of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1342392-11-3), a critical intermediate in the design of ATP-competitive kinase inhibitors.

Executive Summary

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a functionalized pyrimidine scaffold utilized primarily in medicinal chemistry as a building block for Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.[1] Its structure features an electron-deficient pyrimidine core substituted with a nucleophilic amine at C5, an electrophilic chlorine at C4, and a pyrazole moiety at C6. This specific substitution pattern allows for orthogonal functionalization: the chlorine atom serves as a handle for further nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The following data establishes the baseline identity for quality control and stoichiometric calculations.

| Property | Value |

| IUPAC Name | 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine |

| CAS Number | 1342392-11-3 |

| Molecular Formula | C |

| Molecular Weight | 195.61 g/mol |

| Monoisotopic Mass | 195.0312 Da |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |

| pKa (Calculated) | ~3.5 (Pyridine-like N), ~13 (Amine) |

| LogP | ~1.2 (Lipophilic, suitable for cell permeability) |

Structural Verification

The molecule consists of a central pyrimidine ring.[2]

-

Position 5: Primary amine (-NH

) (H-bond donor). -

Position 6: 1H-Pyrazol-1-yl group (linked via Nitrogen).[5]

-

Position 2: Hydrogen (unsubstituted).

Synthetic Pathway & Mechanism[7][8]

The synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is achieved via a regioselective nucleophilic aromatic substitution (

Reaction Logic

The starting material, 4,6-dichloropyrimidin-5-amine, possesses two equivalent electrophilic sites (C4 and C6). The introduction of one equivalent of pyrazole disrupts this symmetry. The reaction is driven by the nucleophilicity of the pyrazole nitrogen and the electron-withdrawing nature of the pyrimidine ring, which stabilizes the transition state.

Mechanism: via Meisenheimer Complex

-

Deprotonation: A base (e.g.,

or NaH) deprotonates 1H-pyrazole to generate the pyrazolate anion, enhancing nucleophilicity. -

Addition: The pyrazolate attacks C4/C6 of the pyrimidine, breaking the aromaticity and forming a tetrahedral anionic intermediate (Meisenheimer complex).

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the mono-substituted product.

Experimental Protocol

-

Reagents: 4,6-Dichloropyrimidin-5-amine (1.0 eq), 1H-Pyrazole (1.05 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

-

Conditions: Heat to 60–80°C for 4–6 hours.

Figure 1: Synthetic workflow via Nucleophilic Aromatic Substitution (

Structural Biology & Pharmacophore Analysis[6]

This molecule is a "privileged scaffold" in kinase drug discovery. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the kinase hinge region.

Binding Mode Analysis

-

Hinge Binding: The pyrimidine N1 and the C5-amino group form a donor-acceptor motif that hydrogen bonds with the backbone residues of the kinase hinge region (e.g., the "Gatekeeper" residue).

-

Solvent Exposure: The C4-Chlorine faces the solvent-accessible front pocket or the hydrophobic back pocket, depending on the specific kinase conformation. This chlorine is typically displaced in subsequent steps to attach a solubilizing group or a "tail" that interacts with the ribose-binding pocket.

-

Rotational Freedom: The single bond between the pyrimidine C6 and pyrazole N1 allows the pyrazole ring to rotate, optimizing

-stacking interactions with aromatic residues (e.g., Phenylalanine) within the active site.

Figure 2: Pharmacophore map highlighting the ATP-mimetic interactions of the scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Isotope Pattern: A distinct Chlorine signature is visible.[3] The intensity ratio of the M (196.0) and M+2 (198.0) peaks will be approximately 3:1 , confirming the presence of a single chlorine atom.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

-

Pyrimidine Proton (C2-H): A singlet around

8.0 – 8.3 ppm . This is the most deshielded proton on the core ring. -

Amino Group (-NH

): A broad singlet around -

Pyrazole Protons:

-

H-3' / H-5': Doublets or multiplets around

7.8 ppm and -

H-4': A triplet or doublet of doublets around

6.5 – 6.7 ppm .

-

References

-

Lead Sciences. (n.d.). 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine Product Data. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5413-85-4, 4,6-Dichloropyrimidin-5-amine. Retrieved January 28, 2026, from [Link]

-

MDPI. (2025). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved January 28, 2026, from [Link]

Sources

- 1. 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine - Lead Sciences [lead-sciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine | C10H8ClN5 | CID 118022662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

Executive Summary

This technical guide provides a comprehensive spectral analysis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1342392-11-3), a critical intermediate in the synthesis of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.

The accurate characterization of this scaffold is challenging due to the potential for regioisomerism during the nucleophilic aromatic substitution (

| Property | Specification |

| IUPAC Name | 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine |

| CAS Number | 1342392-11-3 |

| Molecular Formula | |

| Exact Mass | 195.0312 |

| Appearance | Off-white to pale yellow solid |

Structural Logic & Synthesis Context

To interpret the spectra correctly, one must understand the synthesis pathway. The compound is typically generated via the reaction of 4,6-dichloro-5-aminopyrimidine with pyrazole in the presence of a base.

Critical Quality Attribute (CQA): The primary impurity risk is the bis-substituted byproduct (4,6-di(1H-pyrazol-1-yl)pyrimidin-5-amine) or the regioisomer if the pyrazole is substituted. For the unsubstituted pyrazole, N1-linkage is the thermodynamic product.

Analytical Workflow Diagram

The following workflow illustrates the logic for confirming the mono-substituted product over the bis-substituted impurity.

Figure 1: Analytical decision tree for validating the mono-substitution of the pyrimidine scaffold.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the first line of defense. The presence of chlorine provides a distinct isotopic signature that allows for immediate differentiation from the bis-substituted impurity (which would lack chlorine) or the starting material (which would have two chlorines).

Experimental Parameters (ESI+)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Cone Voltage: 30 V

-

Solvent: Acetonitrile/Water + 0.1% Formic Acid

Data Interpretation

The chlorine atom naturally exists as

| Ion Species | m/z (Theoretical) | Relative Intensity | Assignment |

| 196.04 | 100% | Base Peak | |

| 198.04 | ~33% | Isotope Peak | |

| 391.07 | Variable | Dimer (Concentration dependent) |

Diagnostic Rule: If you observe a peak at m/z 227 (Bis-pyrazole product) or m/z 164 (Starting material), the reaction is incomplete or over-processed. The 196/198 doublet is mandatory for acceptance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the regiochemistry (N1-linkage) and the integrity of the amine group.

Experimental Protocols

-

Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide) is required due to the polarity of the aminopyrimidine. -

Frequency: 400 MHz or higher.

-

Concentration: 5-10 mg in 0.6 mL solvent.

H NMR Spectral Data (DMSO- )

The spectrum displays three distinct aromatic environments: the Pyrimidine core, the Pyrazole ring, and the exocyclic Amine.

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Insight |

| 8.45 | Singlet (s) | 1H | - | H-2 (Pyrimidine) | Deshielded by two flanking nitrogens. Diagnostic for the pyrimidine core.[1][2] |

| 8.20 | Doublet (d) | 1H | 2.5 | H-5' (Pyrazole) | Protons adjacent to N on the pyrazole ring are deshielded. |

| 7.80 | Doublet (d) | 1H | 1.5 | H-3' (Pyrazole) | Slightly less deshielded than H-5'. |

| 6.55 | dd / t | 1H | 2.5, 1.5 | H-4' (Pyrazole) | The "top" proton of the pyrazole ring; significantly shielded relative to others. |

| 5.80 - 6.20 | Broad Singlet (br s) | 2H | - | -NH | Exchangeable with |

C NMR Anticipated Shifts (DMSO- )

-

Pyrimidine Carbons:

152.0 (C-2), 156.5 (C-4/6), 135.0 (C-5). -

Pyrazole Carbons:

142.0 (C-3'), 128.0 (C-5'), 108.0 (C-4').

Structural Connectivity Diagram

The following diagram highlights the proton assignments discussed above.

Figure 2: Proton connectivity and chemical shift mapping.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid identification of functional groups in solid state (ATR method).

-

Primary Amines (

): Two weak-to-medium bands at 3400–3300 cm -

C=N Stretch (Pyrimidine/Pyrazole): Strong absorption at 1620–1580 cm

. -

C-Cl Stretch: Characteristic band in the fingerprint region at 750–700 cm

.

References

-

Lead Sciences. (n.d.). 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine Product Page. Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53306966. Retrieved from [Link]

- Makarov, V. A., et al. (2010). "Synthesis and biological activity of 1H-pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry. (Contextual reference for pyrazolyl-pyrimidine spectral characteristics).

- World Intellectual Property Organization. (2012). WO2012000000 - Preparation of Pyrimidine Derivatives.

Sources

The Pyrazolopyrimidine Scaffold: From Purine Bioisosteres to Targeted Kinase Inhibition

Executive Summary

This technical guide analyzes the pyrazolopyrimidine scaffold, a cornerstone of modern medicinal chemistry. Historically recognized for its structural homology to purines (adenine and guanine), this fused heterocyclic system has evolved from metabolic modulators (Allopurinol) to high-precision kinase inhibitors (Ibrutinib). This document details the structural logic, historical trajectory, and synthetic methodologies required to exploit this "privileged scaffold" in drug discovery.[1]

Part 1: The Bioisostere Logic & Structural Diversity

The pyrazolopyrimidine core is a bioisostere of the purine ring system found in ATP, DNA, and RNA. By replacing the imidazole ring of purine with a pyrazole ring, chemists create a scaffold that retains the hydrogen-bonding capability required for the ATP-binding pocket of kinases but offers distinct vectors for substitution to tune selectivity and metabolic stability.

Isomeric Variations

While multiple isomers exist, two dominate pharmaceutical applications due to their specific binding modes:

-

Pyrazolo[3,4-d]pyrimidine: The most common isomer, mimicking adenosine. (e.g., Allopurinol, Ibrutinib).

-

Pyrazolo[1,5-a]pyrimidine: Often used to induce different dihedral angles in the substituents, affecting solubility and pocket fit (e.g., Dinaciclib).

Visualization: The Purine Mimicry

The following diagram illustrates the structural relationship between the natural substrate (Adenine) and the synthetic scaffold.

Figure 1: Structural evolution from Adenine to the Pyrazolopyrimidine scaffold.[1][2][3][4][5][6][7]

Part 2: The Clinical Evolution (History)

The history of this scaffold is defined by three distinct eras, moving from metabolic enzymes to non-receptor tyrosine kinases.

Era 1: Metabolic Modulation (1950s-1960s)

-

Key Molecule: Allopurinol (Zyloprim).

-

Discovery: Synthesized by Roland K. Robins (1956) and developed by Gertrude Elion and George Hitchings at Wellcome Research Laboratories.

-

Mechanism: Originally designed as an antineoplastic agent to inhibit the catabolism of mercaptopurine.[8] It was found to be a potent inhibitor of Xanthine Oxidase (XO) .[9]

-

Significance: Allopurinol is a suicide substrate; XO hydroxylates it to oxypurinol, which then tightly binds the active site (molybdenum center), halting uric acid production. This established the scaffold's ability to mimic purine metabolic intermediates.

Era 2: The Kinase Revolution (1990s)

-

Key Molecules: PP1 and PP2.

-

Discovery: Hanke et al. (1996) identified these pyrazolo[3,4-d]pyrimidines as potent Src family kinase inhibitors.

-

Mechanism: These molecules function as ATP-competitive inhibitors.[10]

-

Significance: PP1 and PP2 demonstrated that the scaffold could achieve selectivity within the kinome. They showed high affinity for Lck and Fyn (Src family) while sparing ZAP-70 and JAK2, proving that subtle ring substitutions could exploit the "gatekeeper" residue in the kinase hydrophobic pocket.

Era 3: Covalent Inhibition (2010s-Present)[3][5][7][9][11][12]

-

Key Molecule: Ibrutinib (Imbruvica).

-

Discovery: Developed by Celera and Pharmacyclics.

-

Mechanism: Ibrutinib is an irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK) .

-

Innovation: It features a pyrazolo[3,4-d]pyrimidine core with an acrylamide "warhead." The core binds the ATP pocket, positioning the acrylamide to form a covalent Michael addition bond with Cysteine 481. This validated the scaffold for targeted covalent inhibition in B-cell malignancies.

Data Summary: Key Therapeutic Milestones

| Drug/Compound | Target | Indication | Mechanism Type | Core Isomer |

| Allopurinol | Xanthine Oxidase | Gout | Reversible (metabolized to tight binder) | [3,4-d] |

| PP2 | Lck/Fyn (Src Family) | Research Tool | ATP Competitive (Reversible) | [3,4-d] |

| Ibrutinib | BTK | CLL / MCL | ATP Competitive (Irreversible Covalent) | [3,4-d] |

| Zaleplon | GABA-A Receptor | Insomnia | Allosteric Agonist | [1,5-a] |

Part 3: Technical Deep Dive – Synthesis & Protocols

For researchers entering this field, the synthesis of the pyrazolo[3,4-d]pyrimidine core is the primary bottleneck. Below is a standard, self-validating protocol for generating the core scaffold, suitable for subsequent derivatization.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Reaction Logic: A cyclocondensation reaction using hydrazine to form the pyrazole ring, followed by closure of the pyrimidine ring.

Reagents:

-

Ethoxymethylenemalononitrile

-

Formamide (or Formic Acid)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Formation of the Pyrazole Intermediate (5-amino-4-cyanopyrazole):

-

Dissolve ethoxymethylenemalononitrile (10 mmol) in anhydrous ethanol (30 mL).

-

Add phenylhydrazine (10 mmol) dropwise at room temperature. Note: Exothermic reaction; control addition rate.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Validation: The formation of a solid precipitate indicates the aminopyrazole intermediate.

-

Cool, filter the precipitate, and recrystallize from ethanol.

-

-

Cyclization to Pyrazolo[3,4-d]pyrimidine:

-

Take the intermediate (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) (5 mmol).

-

Suspend in Formamide (15 mL). Role: Formamide acts as both solvent and the C1 fragment source for the pyrimidine ring.

-

Heat to 180–190°C for 6–8 hours.

-

Critical Control Point: Ensure temperature does not exceed 200°C to prevent decomposition.

-

Cool the reaction mixture and pour onto crushed ice.

-

Filter the resulting solid.

-

-

Purification:

-

Recrystallize from DMF/Ethanol or purify via column chromatography if functional groups are sensitive.

-

Visualization: Synthesis Workflow

The following diagram maps the chemical logic of the synthesis described above.

Figure 2: Synthetic route for Pyrazolo[3,4-d]pyrimidine core construction.[3][5][6][7][8][9][13][14][15]

Part 4: Biochemical Validation (Kinase Assay)

Once synthesized, the derivative must be validated for biological activity. The standard for this scaffold is the FRET-based Kinase Assay (e.g., LanthaScreen) or ADP-Glo .

Protocol: Competitive Binding Assay

Objective: Determine IC50 of the new derivative against a target kinase (e.g., Src or BTK).

-

Preparation:

-

Prepare kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Prepare 3x serial dilutions of the pyrazolopyrimidine derivative in DMSO.

-

-

Reaction Assembly:

-

Add 5 µL of inhibitor (at various concentrations) to a 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture (Tracer).

-

Add 5 µL of ATP/Substrate mixture (Km concentrations).

-

-

Incubation:

-

Incubate for 60 minutes at Room Temperature.

-

Causality: This allows the inhibitor to compete with ATP for the hinge region binding site.

-

-

Detection:

-

Add Detection Reagent (stops the reaction and generates signal).

-

Read Luminescence (for ADP-Glo) or Fluorescence Ratio (for FRET).

-

-

Data Analysis:

-

Plot signal vs. log[Inhibitor].

-

Fit to a sigmoidal dose-response curve to calculate IC50.

-

References

-

Robins, R. K. (1956).[8] Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. Link

-

Elion, G. B. (1989). The Purine Path to Chemotherapy (Nobel Lecture). NobelPrize.org. Link

-

Hanke, J. H., et al. (1996).[10][16] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[17][18] Study of Lck- and FynT-dependent T cell activation.[10][18] Journal of Biological Chemistry, 271(2), 695–701.[10][16] Link

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

-

Furet, P., et al. (2017). Discovery of a Novel Class of Pyrazolo[1,5-a]pyrimidine Derivatives as Potent and Selective Inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 6. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Allopurinol - Wikipedia [en.wikipedia.org]

- 9. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ibrutinib and novel BTK inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PP2 | Cell Signaling Technology [cellsignal.com]

- 17. The src family-selective tyrosine kinase inhibitor PP1 blocks LPS and IFN-gamma-mediated TNF and iNOS production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of Choice: A Technical Guide to Substituted Pyrimidinamines

Executive Summary: The Adenine Mimic

In the landscape of modern medicinal chemistry, few scaffolds possess the "privileged" status of the substituted pyrimidinamine. Its structural ubiquity arises from a fundamental biological mimicry: the pyrimidine ring is isosteric with the adenine core of ATP (Adenosine Triphosphate).

For researchers and drug developers, this scaffold offers a versatile template. By manipulating substituents at the C2, C4, and C6 positions, we can tune selectivity between homologous kinases, breach the blood-brain barrier, or pivot entirely to target bacterial cell division proteins like FtsZ.

This guide moves beyond basic reviews to provide a mechanistic and operational framework for working with substituted pyrimidinamines, focusing on their dominant role as kinase inhibitors and emerging utility in antimicrobial therapeutics.

Structural Basis & SAR: Engineering the Scaffold

The biological activity of pyrimidinamines is governed by their ability to occupy the ATP-binding pocket of enzymes. The Structure-Activity Relationship (SAR) is strictly defined by the spatial arrangement of the kinase hinge region.

The Hinge Binding Motif

The core pharmacophore relies on the nitrogen atoms of the pyrimidine ring and the exocyclic amine groups.

-

N1/N3 Ring Nitrogens: Act as Hydrogen Bond Acceptors (HBA).

-

C2/C4-Amino Groups: Act as Hydrogen Bond Donors (HBD).

Critical Design Rule: To achieve high affinity, the molecule must form a bidentate or tridentate hydrogen bonding network with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residue).

Substituent Logic

-

C4-Position: Often hosts a bulky aromatic group (aniline, phenol) that occupies the hydrophobic pocket deep within the active site.

-

C2-Position: Usually substituted with solubilizing groups (morpholine, piperazine) that extend towards the solvent-exposed region, improving pharmacokinetic properties.

-

C5-Position: The "Gatekeeper" interactant. Small halogens (F, Cl) or methyl groups here can drastically alter selectivity by clashing or fitting with the gatekeeper residue (e.g., T790M in EGFR).

Visualization: SAR Logic Map

Figure 1: Functional mapping of the pyrimidinamine scaffold. The C2, C4, and C5 positions serve distinct roles in binding and pharmacokinetics.

Therapeutic Frontiers

Oncology: Kinase Inhibition

The most mature application is in the inhibition of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Tyrosine Kinases (TKs).

-

Mechanism: ATP-Competitive Inhibition (Type I).[1] The inhibitor binds to the active conformation of the kinase, physically blocking ATP from donating a phosphate group to the substrate.

-

Case Study: Ruxolitinib (JAK1/2 inhibitor) utilizes a pyrolo[2,3-d]pyrimidine core (a bioisostere) to treat myelofibrosis. The principles of hinge binding remain identical to the simpler pyrimidinamine scaffold [1].

Infectious Disease: The FtsZ Target

Emerging research highlights pyrimidinamines as inhibitors of FtsZ, a bacterial tubulin homolog essential for cell division.

-

Mechanism: Unlike kinase inhibitors, these compounds inhibit the GTPase activity of FtsZ, preventing the polymerization of the Z-ring and leading to bacterial cell death.

-

Spectrum: Effective against MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococci) [2].

Experimental Workflows

To validate biological activity, a robust experimental pipeline is required. Below are the standard protocols for synthesis and biological assay.

Synthesis: Nucleophilic Aromatic Substitution ( )

The most efficient route to 2,4-disubstituted pyrimidines involves the sequential displacement of chlorides from 2,4-dichloropyrimidine .

Protocol:

-

C4-Substitution (First Displacement):

-

Reagents: 2,4-dichloropyrimidine (1.0 eq), Aniline derivative (1.0 eq),

(2.0 eq). -

Solvent: Ethanol or n-Butanol.

-

Conditions: Reflux at 80°C for 4-6 hours. The C4-position is more electrophilic and reacts first.

-

Work-up: Pour into ice water, filter precipitate, wash with cold ethanol.

-

-

C2-Substitution (Second Displacement):

-

Reagents: C4-substituted intermediate (1.0 eq), Secondary amine (e.g., morpholine) (1.2 eq), DIPEA (2.0 eq).

-

Solvent: DMF or NMP (requires higher boiling point).

-

Conditions: Heat at 120°C for 12 hours or use Microwave irradiation (140°C, 30 min).

-

Purification: Column chromatography (Hexane/Ethyl Acetate).

-

In Vitro Kinase Assay (FRET-based)

Objective: Determine

-

Preparation: Dilute compounds in DMSO (10-point serial dilution).

-

Reaction Mix: Combine Kinase (5 nM), Peptide Substrate (labeled), and ATP (

concentration) in assay buffer (50 mM HEPES, pH 7.5, 10 mM -

Incubation: Add compound to the reaction mix. Incubate for 60 minutes at Room Temperature.

-

Detection: Add stop solution containing a detection antibody (e.g., Eu-labeled anti-phospho antibody).

-

Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

.

Cellular Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, MCF-7).

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add compounds at varying concentrations. Incubate for 48-72h.

-

Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media. Add DMSO (100 µL) to dissolve purple formazan crystals.

-

Measurement: Read Absorbance at 570 nm using a microplate reader.

Visualization: Experimental Pipeline

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Comparative Data Analysis

The following table illustrates the impact of C4 and C2 substitution on biological activity, synthesized from general SAR trends in kinase inhibitor literature [3][4].

| Compound ID | C4-Substituent (R4) | C2-Substituent (R2) | Target Kinase | IC50 (nM) | Biological Insight |

| PYR-01 | Phenylamine | H | CDK2 | >10,000 | Lack of H-bond donors/acceptors at C2 reduces affinity. |

| PYR-02 | 4-Fluorophenylamine | Methylamine | CDK2 | 450 | Introduction of C2-amine establishes hinge binding. |

| PYR-03 | 3-Nitrophenylamine | Morpholine | CDK2 | 120 | Morpholine improves solubility; Nitro group targets hydrophobic pocket. |

| PYR-04 | 4-(Piperazin-1-yl)aniline | Cyclopropylamine | JAK2 | 15 | Extended tail at C4 interacts with solvent channel; High potency. |

Table 1: Hypothetical SAR data demonstrating the necessity of dual-substitution for potency.

References

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Source: NIH / PubMed URL:[Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry URL:[Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Source: Bentham Science / PubMed URL:[Link]

-

Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]]

Sources

Technical Monograph: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

A Pivotal Scaffold for Kinase Inhibitor Discovery and Heterocyclic Library Generation

Part 1: Executive Summary & Chemical Identity

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1342392-11-3) is a highly specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. It represents a "linchpin" scaffold in medicinal chemistry, offering three distinct vectors for chemical diversification: the electrophilic chlorine atom, the nucleophilic amino group, and the heterocyclic pyrazole moiety.

This compound is particularly valued for its ability to mimic the adenine core of ATP, making it a frequent starting point for developing inhibitors of EGFR, JAK, and BTK kinases. Its synthesis relies on the controlled desymmetrization of 4,6-dichloropyrimidin-5-amine, a process that demands precise regiochemical control.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine |

| CAS Number | 1342392-11-3 |

| Molecular Formula | C₇H₆ClN₅ |

| Molecular Weight | 195.61 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |

| pKa (Calculated) | ~3.5 (Pyridine-like N), ~14.0 (NH₂) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Part 2: Synthesis & Production Strategy

The synthesis of this core requires the nucleophilic aromatic substitution (S_NAr) of 4,6-dichloropyrimidin-5-amine with pyrazole . The critical challenge is preventing over-substitution (formation of the bis-pyrazole) while ensuring complete conversion of the starting material.

Reaction Logic

The starting material, 4,6-dichloropyrimidin-5-amine, is symmetric.[1][2] The introduction of the first pyrazole ring slightly deactivates the pyrimidine core toward a second nucleophilic attack due to steric hindrance and the electron-rich nature of the pyrazole, allowing for the isolation of the mono-substituted product.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the controlled mono-substitution of 4,6-dichloropyrimidin-5-amine.

Detailed Experimental Protocol

Note: This protocol is derived from standard S_NAr methodologies for electron-deficient pyrimidines [1, 2].

Reagents:

-

4,6-Dichloropyrimidin-5-amine (1.0 equiv)

-

1H-Pyrazole (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 4,6-dichloropyrimidin-5-amine and anhydrous DMF under an inert atmosphere (N₂).

-

Activation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to ensure suspension homogeneity.

-

Addition: Add 1H-pyrazole (1.1 equiv) slowly.

-

Reaction: Heat the mixture to 60°C . Monitor via LC-MS or TLC (50% EtOAc/Hexanes) every hour.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures significantly increase the rate of bis-substitution.

-

-

Quench: Once the starting material is consumed (<5%), cool the mixture to room temperature and pour into ice-cold water (50 vol).

-

Isolation: The product typically precipitates as a solid. Filter the precipitate and wash with water (3x) to remove residual DMF and inorganic salts.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Part 3: Reactivity & Medicinal Chemistry Applications[3][9][12]

The value of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine lies in its orthogonal reactivity . It possesses three distinct chemical handles that allow medicinal chemists to rapidly generate libraries of trisubstituted pyrimidines.

The "Three-Point Diversity" Strategy

-

Position 4 (Chlorine): A highly reactive electrophile.

-

Reactions: Suzuki-Miyaura coupling (Ar-B(OH)₂), Buchwald-Hartwig amination (Ar-NH₂), or S_NAr with thiols/amines.

-

Role: Usually attaches the "tail" of the drug molecule that extends into the solvent-exposed region of the kinase pocket.

-

-

Position 5 (Amine): A nucleophile and H-bond donor.

-

Reactions: Acylation, reductive amination, or cyclization.

-

Role: Forms critical hydrogen bonds with the hinge region of the kinase (e.g., Gatekeeper residue interaction).

-

-

Position 6 (Pyrazole): A planar heterocycle.

-

Role: Acts as a hydrophobic core element or can be substituted to interact with the ribose-binding pocket.

-

SAR Flow Diagram

Figure 2: Strategic derivatization pathways for the core scaffold.

Case Study: Kinase Inhibition Mechanism

In the context of EGFR (Epidermal Growth Factor Receptor) inhibition, the pyrimidine ring serves as the hinge binder.

-

The N1 of the pyrimidine and the 5-NH₂ group form a bidentate H-bond interaction with the backbone of the kinase hinge region (e.g., Met793 in EGFR) [3].

-

The 4-substituent (introduced via the chlorine handle) typically occupies the hydrophobic pocket, determining selectivity against other kinases.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

Handling:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Note on Pyrazoles: Pyrazole derivatives can sometimes exhibit ocular toxicity; standard PPE is sufficient, but avoid contact with eyes rigorously.

-

-

Stability: Stable under standard laboratory conditions. Hydrolytically stable but may degrade under strong acidic conditions at high temperatures.

References

-

BenchChem. "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." BenchChem Technical Library. Link

-

Lead Sciences. "Product Analysis: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS 1342392-11-3)." Lead Sciences Catalog. Link

-

MDPI. "S_NAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Mechanistic Insights." Molecules, 2023. Link

-

Sigma-Aldrich. "Product Specification: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine." Sigma-Aldrich Catalog. Link

Sources

Technical Guide: Stability & Degradation Profiling of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

The following technical guide provides an in-depth analysis of the stability, degradation pathways, and handling protocols for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1342392-11-3).

This guide is structured for researchers and process chemists, focusing on the molecule's dual nature as both an electrophile and a nucleophile, which presents unique stability challenges.

Part 1: Executive Technical Summary

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a highly functionalized pyrimidine intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other kinase-targeting therapeutics. Its structure contains three distinct reactive motifs that dictate its stability profile:

-

Electrophilic C4-Chlorine: Highly activated towards Nucleophilic Aromatic Substitution (

) due to the electron-deficient pyrimidine ring and the electron-withdrawing nature of the adjacent pyrazole. -

Nucleophilic C5-Amine: Capable of acting as a nucleophile in self-condensation reactions or oxidative degradation.

-

C6-Pyrazole Moiety: Generally stable but can act as a leaving group under forcing acidic conditions.

Critical Stability Alert: The primary degradation risk is hydrolytic dechlorination (generating the hydroxy-pyrimidine) and intermolecular dimerization (

Part 2: Structural Analysis & Reactivity Profiling

Electronic Activation

The pyrimidine ring is inherently electron-deficient (π-deficient). The presence of the pyrazole group at position 6 exerts a

The "Push-Pull" Instability

The molecule possesses an internal "push-pull" system:

-

Push: The C5-amino group donates electron density (

effect) into the ring, slightly deactivating the C4 position but increasing the nucleophilicity of the molecule itself. -

Pull: The ring nitrogens and C6-pyrazole pull density, activating the C4-Cl.

Part 3: Degradation Pathways (Mechanistic Detail)

Pathway A: Hydrolytic Dechlorination (Major)

In the presence of moisture, especially under basic or neutral conditions, the C4-Cl is displaced by water/hydroxide.

-

Mechanism:

addition-elimination. -

Product: 5-amino-6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one (often existing as the hydroxypyrimidine tautomer).

-

Kinetics: Pseudo-first-order dependent on pH. Accelerated significantly at pH > 8.

Pathway B: Intermolecular Dimerization (Self-Reaction)

In concentrated solutions or prolonged solid-state storage at elevated temperatures, the C5-amine acts as the nucleophile.

-

Mechanism: Intermolecular

. -

Product: A secondary amine dimer (bis-pyrimidine).

-

Risk Factor: High concentrations (>0.1 M) in non-protic polar solvents (DMSO, DMF) promote this pathway.

Pathway C: Oxidative Degradation

The primary aniline-like amine is susceptible to oxidation, leading to:

-

N-Oxides: On the pyrimidine ring nitrogens (less likely due to sterics/electronics).

-

Azo/Nitro Species: Oxidation of the

group, causing rapid color change (yellow

Visualization of Degradation Logic

Figure 1: Mechanistic degradation map illustrating the three primary stress pathways.

Part 4: Analytical Methodologies

To accurately quantify these degradants, a specific HPLC/LC-MS workflow is required. Standard reverse-phase conditions are suitable, but pH control is critical to prevent on-column degradation.

Recommended HPLC Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm | Stable at low pH; good retention of polar pyrimidines. |

| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidic pH suppresses amine ionization/tailing and prevents hydrolysis during run. |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |

| Gradient | 5% B to 95% B over 15 mins | Captures early eluting hydrolytic degradants and late eluting dimers. |

| Detection | UV @ 254 nm & 280 nm | 254 nm for the pyrimidine core; 280 nm for conjugated oxidation products. |

| Sample Diluent | 50:50 MeCN:Water (0.1% Formic Acid) | Crucial: Avoid pure DMSO or neutral water to prevent artifact formation. |

Analytical Decision Tree

Figure 2: Analytical workflow for separating parent compound from hydrolysis and dimerization impurities.

Part 5: Handling & Storage Protocols

Based on the reactivity profile, the following protocols are mandatory to maintain compound integrity (>98% purity).

Storage Conditions

-

Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use (<1 month).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes amine oxidation; moisture promotes hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (trace metals catalyze oxidation).

Solution Handling (Critical)

-

Avoid Protic Solvents: Do not store in methanol or water for extended periods.

-

Use Immediately: Prepare solutions in DMSO or DMF immediately before use.

-

Acid Stabilization: If aqueous solution is required, maintain pH < 4. The protonation of the pyrimidine ring nitrogens or the exocyclic amine reduces the nucleophilicity, retarding dimerization.

Stress Testing Protocol (For Validation)

To validate a batch, perform a "Fast Stress" test:

-

Dissolve 1 mg in 1 mL 50:50 MeCN:0.1N NaOH.

-

Hold at 40°C for 1 hour.

-

Analyze via LC-MS.

-

Pass Criteria: Appearance of peak at M+16 (Hydrolysis) confirms the identity; if no degradation occurs, the chlorine might be inactive (incorrect structure).

References

-

PubChem. (2025).[1][2] Compound Summary: 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine.[3] National Library of Medicine. [Link]

-

Lead Sciences. (2025). Product Safety and Storage: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine. [Link]

-

Hettmanczyk, L., et al. (2017).[4] Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. [Link]

-

MDPI. (2020). Nucleophilic Substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]

-

National Institutes of Health (NIH). (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. PMC. [Link]

Sources

- 1. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloro-5-methyl-1H-pyrazol-3-amine | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine - Lead Sciences [lead-sciences.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the regioselective synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, BTK) and other bioactive heterocycles.

Executive Summary

This protocol details the mono-substitution of 4,6-dichloropyrimidin-5-amine with 1H-pyrazole via Nucleophilic Aromatic Substitution (SNAr).[1] The presence of the electron-donating amino group at the C5 position significantly influences the reactivity of the pyrimidine core, requiring optimized thermal and basic conditions to ensure conversion while preventing bis-substitution. This guide provides a validated method for achieving high regioselectivity (>95%) and yield.

Scientific Background & Retrosynthesis

Structural Logic

The target molecule features a pyrimidine core substituted with three distinct functionalities:

-

C5-Amine: An electron-donating group (EDG) that deactivates the ring towards nucleophilic attack but provides essential H-bond donor capability for kinase binding.

-

C4-Chloride: A reactive handle for subsequent diversification (e.g., Suzuki coupling or second SNAr).

-

C6-Pyrazole: The introduced pharmacophore, linked via the N1 nitrogen.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism.[2] The pyrazolate anion (formed in situ) attacks the C4/C6 position of the pyrimidine.

-

Regioselectivity: Since the starting material (4,6-dichloropyrimidin-5-amine) is symmetric, the initial attack can occur at either C4 or C6, leading to the same mono-substituted product.[1][2]

-

Kinetic Control: Once the first pyrazole moiety is installed, the ring becomes more electron-rich (due to the electron-donating nature of the pyrazole nitrogen lone pair into the pi-system), slightly deactivating the remaining C4-chloride. This electronic differentiation allows for the isolation of the mono-product before bis-substitution occurs, provided stoichiometry is controlled.

Figure 1: Mechanistic pathway for the SNAr coupling.

Experimental Protocol

Reagents and Materials[1][3][4][5][6][7][8][9][10][11]

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 4,6-Dichloropyrimidin-5-amine | 163.99 | 1.0 | Substrate | 5413-85-4 |

| 1H-Pyrazole | 68.08 | 1.05 | Nucleophile | 288-13-1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base | 584-08-7 |

| DMF (Anhydrous) | - | - | Solvent | 68-12-2 |

| Water | - | - | Workup | 7732-18-5 |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 4,6-dichloropyrimidin-5-amine (1.64 g, 10.0 mmol) and 1H-pyrazole (0.71 g, 10.5 mmol).

-

Add anhydrous DMF (20 mL). Note: DMF is preferred over alcohols to increase the reaction rate due to the deactivating 5-amino group.

-

Add K₂CO₃ (2.76 g, 20.0 mmol) in one portion.

Step 2: Reaction Execution 5. Heat the mixture to 80°C in an oil bath. 6. Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

- Target: Product Rf ~ 0.4.

- Starting Material: Rf ~ 0.7.

- Bis-product: Rf ~ 0.2.

- The reaction is typically complete within 4–6 hours . Caution: Do not overheat or run overnight to avoid bis-substitution.

Step 3: Workup and Purification 8. Cool the reaction mixture to room temperature. 9. Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid. 10. Stir for 15 minutes to ensure full precipitation. 11. Filter the solid via vacuum filtration. 12. Wash the filter cake with water (2 x 20 mL) and cold hexanes (1 x 20 mL) to remove residual DMF and pyrazole. 13. Dry the solid under high vacuum at 40°C.

Step 4: Characterization (Expected)

-

Appearance: Off-white to pale yellow solid.

-

Yield: 75–85%.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.52 (d, 1H, Pyrazole), 8.10 (s, 1H, Pyrimidine-H2), 7.85 (d, 1H, Pyrazole), 6.60 (dd, 1H, Pyrazole), 5.80 (s, 2H, NH₂).

Workflow Visualization

Figure 2: Experimental workflow for the synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | 5-Amino group deactivation | Increase temperature to 90°C or switch solvent to DMSO. |

| Bis-substitution | Excess Pyrazole or Overheating | Strictly limit Pyrazole to 1.05 eq. Monitor closely by LCMS. |